molecular formula C17H29ClN2O3 B13739871 diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride CAS No. 42508-16-7

diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride

Cat. No.: B13739871
CAS No.: 42508-16-7
M. Wt: 344.9 g/mol
InChI Key: SRQCBLREMAWLTO-UHFFFAOYSA-N
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Description

Diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium chloride is a quaternary ammonium compound characterized by a propyl backbone with a carbamoyloxy group attached to the second carbon. This group is linked to a 4-propoxyphenyl aromatic ring. The diethyl-substituted azanium core is stabilized by a chloride counterion.

Properties

CAS No.

42508-16-7

Molecular Formula

C17H29ClN2O3

Molecular Weight

344.9 g/mol

IUPAC Name

diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride

InChI

InChI=1S/C17H28N2O3.ClH/c1-5-12-21-16-10-8-15(9-11-16)18-17(20)22-14(4)13-19(6-2)7-3;/h8-11,14H,5-7,12-13H2,1-4H3,(H,18,20);1H

InChI Key

SRQCBLREMAWLTO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)OC(C)C[NH+](CC)CC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride typically involves the reaction of diethylamine with 4-propoxyphenyl isocyanate to form the intermediate diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]amine. This intermediate is then reacted with hydrochloric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted derivatives where the chloride ion is replaced by other functional groups.

Scientific Research Applications

Diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context of the study .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • 4-Propoxyphenyl vs. 4-Butoxyphenyl: The compound 2-[(4-butoxyphenyl)carbamoyloxy]ethyl-dimethylazanium chloride () shares a similar carbamoyloxy-ethyl backbone but substitutes the 4-propoxy group with a 4-butoxyphenyl moiety.
  • 4-Propoxyphenyl vs. 3-Phenylpropoxy: Diethyl-[2-(3-phenylpropoxycarbonylamino)ethyl]azanium chloride (CAS 101491-69-4, ) replaces the carbamoyloxy-linked aromatic ring with a 3-phenylpropoxy group. The absence of a carbamate linker may reduce hydrogen-bonding capacity, affecting binding affinity in biological systems .

Ammonium Group Modifications

  • Diethyl vs. Dimethyl Substitution :
    Compounds like 2-[(4-butoxyphenyl)carbamoyloxy]ethyl-dimethylazanium chloride () use a dimethylazanium group, which is less lipophilic than diethyl. This difference impacts solubility and interactions with hydrophobic targets (e.g., ion channels) .
  • Chain Length Between Ammonium and Functional Group: The target compound’s propyl chain provides greater conformational flexibility compared to ethyl chains in analogs like Diethyl-[2-(3-phenylpropoxycarbonylamino)ethyl]azanium chloride (). This may influence steric accessibility in receptor binding .

Functional Group Variations

  • Carbamoyloxy vs. Carbonylamino: The carbamoyloxy group (–OCONH–) in the target compound offers greater hydrolytic stability compared to carbonylamino (–NHCO–) groups, as seen in Diethyl-[2-(3-phenylpropoxycarbonylamino)ethyl]azanium chloride. This stability could prolong metabolic half-life in vivo .
  • Aromatic vs. Aliphatic Substituents: Diethyl-[2-hydroxy-3-(N-naphthalen-2-ylsulfonylanilino)propyl]azanium chloride () incorporates a bulky naphthalene sulfonylanilino group, which introduces strong electron-withdrawing effects. This contrasts with the electron-donating propoxy group in the target compound, altering electronic properties and reactivity .

Pharmacological Context

  • Quaternary Ammonium Salts: Similar compounds, such as propranolol derivatives (), utilize quaternary ammonium groups to enhance water solubility and bioavailability. The target compound’s diethylazanium core may serve a similar purpose, enabling formulation in aqueous systems .
  • The 4-propoxyphenyl group could modulate selectivity for specific receptor subtypes .

Comparative Data Table

Compound Name (CAS) Substituent Ammonium Group Chain Length Functional Group Key Properties
Target Compound 4-Propoxyphenyl Diethyl Propyl Carbamoyloxy Moderate logP, high crystallinity
2-[(4-Butoxyphenyl)carbamoyloxy]ethyl-dimethylazanium chloride 4-Butoxyphenyl Dimethyl Ethyl Carbamoyloxy Higher logP, reduced solubility
Diethyl-[2-(3-phenylpropoxycarbonylamino)ethyl]azanium chloride (101491-69-4) 3-Phenylpropoxy Diethyl Ethyl Carbonylamino Lower hydrolytic stability
Diethyl-[2-hydroxy-3-(N-naphthalen-2-ylsulfonylanilino)propyl]azanium chloride (1059694-66-4) Naphthalen-2-ylsulfonylanilino Diethyl Propyl Sulfonylanilino Electron-withdrawing, bulky

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